molecular formula C23H20N2O6 B2814823 3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618874-90-1

3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2814823
CAS RN: 618874-90-1
M. Wt: 420.421
InChI Key: RJSGUTSUGJLROV-UHFFFAOYSA-N
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Description

3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H20N2O6 and its molecular weight is 420.421. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Interactions and Pyrolysis

Flash vacuum pyrolysis of related isoxazolones yields complex heterocycles, demonstrating the intricate intramolecular interactions that can occur under thermal decomposition. This process elucidates the formation of pyridines and pyrroles, underscoring the compound's role in generating structurally diverse heterocycles (Cox, Dixon, Lister, & Prager, 2004).

Synthesis of Heterocycles

The compound is instrumental in the regiospecific synthesis of five and six-membered heterocycles, including pyrazoles, isoxazoles, pyrimidines, and pyridines. This is achieved through cyclocondensation with bifunctional heteronucleophiles, showcasing its versatility as a synthon for constructing complex molecules with potential biological activity (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Base-catalyzed Condensation

Base-catalyzed condensation reactions involving similar compounds lead to the formation of pyrrolizines, highlighting a method for synthesizing nitrogen-containing heterocycles that may exhibit pharmaceutical properties (Dey, Dey, Mallik, & Dahlenburg, 2003).

Self-assembling Heterodimeric Capsules

Studies have shown that compounds with similar structures can self-assemble into heterodimeric capsules through hydrogen bonding, indicating potential applications in molecular recognition and catalysis. The orientational isomerism displayed by encapsulated unsymmetrical guests within these capsules suggests applications in chiral separation and sensor technologies (Kobayashi, Kitagawa, Yamada, Yamanaka, Suematsu, Sei, & Yamaguchi, 2007).

Synthesis and Reactivity of Pyrrolin-2-ones

The synthesis and study of pyrrolin-2-ones derivatives, which share a core structure with the compound , provide insights into their reactivity and potential applications in developing new organic compounds with enhanced biological or chemical properties. These studies involve three-component reactions and explore the interaction with binucleophiles, expanding the scope of derivatives accessible from such precursors (Gein & Pastukhova, 2020).

properties

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-13-10-18(24-31-13)25-20(14-6-4-8-16(11-14)29-2)19(22(27)23(25)28)21(26)15-7-5-9-17(12-15)30-3/h4-12,20,26H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYXMZXSDLNFEB-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

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